3,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethylimidazo[1,2-c]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-6-5-9-7-3-4-10(2)8(12)11(6)7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFSZJVALNKHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C(=O)N(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 3,6 Dimethylimidazo 1,2 C Pyrimidin 5 6h One
Established Synthetic Routes to the Imidazo[1,2-c]pyrimidin-5(6H)-one Core
The construction of the fused imidazo[1,2-c]pyrimidin-5(6H)-one ring system is primarily achieved through classical and modern organic chemistry strategies, including condensation reactions, intramolecular cyclizations, and multi-component approaches. These methods provide versatile pathways to the core structure, which can be subsequently modified to introduce the desired methyl groups at the 3 and 6 positions.
Condensation Reactions in Imidazo[1,2-c]pyrimidin-5(6H)-one Synthesis
Condensation reactions are a cornerstone in the synthesis of the imidazo[1,2-c]pyrimidin-5(6H)-one core. A prevalent method involves the reaction of a 2-aminoimidazole derivative with a β-keto ester or a related three-carbon electrophile. In a typical synthesis, 2-amino-4-methylimidazole serves as a key building block. This is reacted with an appropriate ester, such as ethyl 2-chloropropionate, in the presence of a base. The initial step is the N-alkylation of the endocyclic nitrogen of the 2-aminoimidazole, followed by an intramolecular cyclization and condensation to form the pyrimidinone ring. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products.
Another well-established condensation approach is the reaction between 2-aminopyrimidines and α-haloketones, a method widely known as the Chichibabin reaction for the synthesis of imidazo[1,2-a]pyrimidines. researchgate.net While not directly yielding the imidazo[1,2-c]pyrimidin-5(6H)-one core, this strategy highlights the general principle of forming the imidazole (B134444) ring through condensation of an amino-heterocycle with a suitable carbonyl compound.
The following table summarizes representative condensation reactions for the synthesis of related imidazo[1,2-a]pyrimidine (B1208166) systems, which can be conceptually adapted for the target scaffold.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| 2-Aminopyrimidine | α-Haloketone | Base (e.g., NaHCO3) | Imidazo[1,2-a]pyrimidine |
| 2-Aminopyrimidine | 1,3-Dicarbonyl compound | Acid or Base | Imidazo[1,2-a]pyrimidine |
| 2-Aminopyrimidine | Nitroolefin | Lewis Acid | 3-Unsubstituted Imidazo[1,2-a]pyrimidine |
Intramolecular Cyclization Strategies for the Imidazo[1,2-c]pyrimidin-5(6H)-one Framework
Intramolecular cyclization is another powerful strategy for the construction of the imidazo[1,2-c]pyrimidin-5(6H)-one framework. These reactions typically involve a pre-functionalized imidazole or pyrimidine (B1678525) precursor that undergoes ring closure to form the fused bicyclic system. For instance, a suitably substituted imidazole with a side chain containing a carboxylic acid or ester functionality and an amino group can be induced to cyclize under thermal or catalytic conditions.
Palladium-catalyzed intramolecular dehydrogenative coupling reactions have been developed for the synthesis of fused imidazo[1,2-a]pyrimidines. rsc.org This approach involves the formation of new carbon-carbon or carbon-nitrogen bonds through the direct coupling of C-H bonds, offering an atom-economical route to the desired heterocyclic core. While specific examples for 3,6-dimethylimidazo[1,2-c]pyrimidin-5(6H)-one are not prevalent, the methodology presents a viable synthetic pathway.
Furthermore, silver-mediated intramolecular annulation has been successfully employed in the synthesis of related fused imidazole systems, demonstrating the utility of transition metals in facilitating these cyclization reactions. researchgate.net
Multi-component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and convergent approach to the synthesis of complex molecules like the imidazo[1,2-c]pyrimidin-5(6H)-one core in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a prominent example of an MCR used to synthesize imidazo-fused heterocycles. researchgate.net This reaction typically involves the condensation of an amidine (such as 2-aminopyrimidine), an aldehyde, and an isocyanide.
While direct synthesis of this compound via a one-pot MCR has not been extensively reported, the versatility of MCRs allows for the rapid generation of diverse libraries of related compounds, which could be further elaborated to the target molecule. For example, a three-component reaction of 2-aminopyrimidine, an aldehyde, and an isonitrile can yield a 3-aminoimidazo[1,2-a]pyrimidine derivative, which could potentially be modified to introduce the required functionalities. nih.gov
Advanced Synthetic Techniques Applied to this compound
To enhance the efficiency, yield, and environmental friendliness of the synthesis of this compound and its analogs, advanced synthetic techniques such as microwave-assisted synthesis and metal-free catalysis have been explored.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. semanticscholar.org The application of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. researchgate.net
In the context of imidazo[1,2-c]pyrimidin-5(6H)-one synthesis, microwave heating can be effectively applied to both condensation and cyclization reactions. For instance, the reaction of 2-amino-6-methylpyrimidin-4(1H)-one with α-bromoacetophenones to yield 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been successfully carried out under microwave irradiation at 160 °C for 20 minutes, affording high yields of the products. nih.gov This demonstrates the potential of microwave assistance in the synthesis of the core structure of the target compound.
The following table highlights the advantages of microwave-assisted synthesis over conventional heating for related imidazopyrimidine syntheses.
| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis |
| Cyclocondensation | Several hours | Minutes |
| Multi-component reaction | Often requires prolonged reaction times | Significantly reduced reaction times and improved yields |
Metal-Free Catalysis in Imidazopyrimidine Synthesis
The development of metal-free catalytic systems is a significant area of research in green chemistry, aiming to avoid the use of potentially toxic and expensive heavy metals. Several metal-free approaches have been reported for the synthesis of imidazopyridines and related heterocycles. nih.gov
For the synthesis of imidazo[1,2-a]pyridines, methods employing iodine as a catalyst in the presence of an oxidant like hydrogen peroxide have been developed. dntb.gov.ua These reactions proceed under mild conditions and offer an environmentally benign alternative to metal-catalyzed processes. Additionally, catalyst-free conditions have been explored for the synthesis of imidazo[1,2-a]pyrimidines, often utilizing deep eutectic solvents or simply thermal conditions. nih.govsemanticscholar.org These approaches are highly desirable for their simplicity, cost-effectiveness, and reduced environmental impact. While specific applications to this compound are still emerging, these metal-free strategies hold considerable promise for the future synthesis of this compound and its derivatives.
Functionalization and Structural Modification Strategies for this compound Derivatives
The strategic functionalization of the this compound nucleus is pivotal for the development of novel derivatives with tailored properties. Key methodologies include the introduction of halogens to serve as handles for cross-coupling reactions, direct alkylation and arylation to introduce new substituents, and the diversification of side chains to probe different regions of chemical space. These approaches have been successfully applied to the broader class of imidazo[1,2-c]pyrimidin-5(6H)-ones and related heterocyclic systems. researchgate.netnih.gov
Halogenation and Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Halogenation of the imidazo[1,2-c]pyrimidin-5(6H)-one core is a critical first step for subsequent diversification via palladium-catalyzed cross-coupling reactions. The introduction of a halogen atom, typically bromine or iodine, creates a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds.
While specific examples for the direct halogenation of this compound are not extensively detailed in the provided search results, the halogenation of related scaffolds is well-documented. For instance, the C3 position of pyrazolo[1,5-a]pyrimidin-5-one derivatives has been successfully brominated using N-bromosuccinimide (NBS) in dichloromethane. nih.gov This suggests that similar electrophilic halogenation strategies could be applicable to the this compound core, likely targeting the electron-rich positions of the imidazole or pyrimidine rings.
Once a halogenated derivative is obtained, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl and heteroaryl moieties. This reaction typically involves a palladium catalyst, a base, and a boronic acid or boronate ester. researchgate.net The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide array of derivatives with diverse electronic and steric properties. nih.gov For the broader class of imidazo[1,2-c]pyrimidin-5(6H)-ones, Suzuki-Miyaura coupling has been employed to modify positions 2, 3, and 8 of the heterocyclic core. researchgate.netnih.gov A study on 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one demonstrated its successful coupling with various aryl and heteroarylboronic acids. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling on Related Heterocyclic Scaffolds
| Entry | Halogenated Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/heteroaryl boronic acid | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane | Microwave | Good to Excellent |
| 2 | 8-Iodoimidazo[1,2-c]pyrimidin-5(6H)-one | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | 80 | 61-90 |
This table is illustrative and based on data for related heterocyclic systems due to the lack of specific data for this compound in the provided search results.
Alkylation and Arylation Methods
Alkylation and arylation reactions provide direct routes to introduce a variety of substituents onto the this compound scaffold. These modifications can significantly impact the compound's physicochemical properties and biological activity.
N-alkylation is a common strategy for modifying the pyrimidine portion of the fused ring system. For the related 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, N-alkylation has been achieved using alkyl bromides under microwave irradiation. nih.gov Similarly, the alkylation of a thieno[2,3-d]pyrimidine (B153573) derivative, which shares the pyrimidinone motif, was accomplished using arylchloroacetamides in the presence of potassium carbonate and a catalytic amount of potassium iodide. mdpi.com These methods suggest that the N6 position of this compound is a likely site for alkylation.
Direct C-H arylation offers an atom-economical approach to introduce aryl groups without the need for pre-functionalization with halogens. While specific C-H arylation methods for this compound were not found, palladium-catalyzed C-H functionalization is a widely used technique for related heterocyclic systems. nih.gov
Table 2: General Conditions for N-Alkylation of Related Pyrimidinone Systems
| Entry | Substrate | Alkylating Agent | Base | Solvent | Conditions |
| 1 | 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-one | Alkyl bromide | Not specified | Not specified | Microwave, 15 min |
| 2 | 6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Arylchloroacetamide | K₂CO₃, KI (cat.) | DMF | 40-50 °C, 5-6 h |
This table is illustrative and based on data for related heterocyclic systems due to the lack of specific data for this compound in the provided search results.
Diversification via Side Chain Introduction
The introduction of diverse side chains at various positions of the this compound core is a key strategy for generating chemical diversity. This can be achieved through the functionalization of existing substituents or by building side chains from reactive handles introduced in earlier steps.
For instance, a methyl group, such as the one at the C3 position, could potentially be functionalized through radical reactions or by conversion to a more reactive species like a bromomethyl group. The N6-methyl group also presents an opportunity for modification, although this is generally more challenging.
A more common approach involves the introduction of a functionalized side chain via alkylation at the N6 position, as discussed in the previous section. By using alkylating agents that contain additional functional groups (e.g., esters, nitriles, protected amines or alcohols), a wide variety of side chains can be appended to the core structure. These functional groups can then be further elaborated to create even more complex derivatives. The synthesis of 2-(6-imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide derivatives demonstrates the introduction of an acetamide (B32628) side chain via alkylation. mdpi.com This highlights a viable strategy for introducing diverse side chains onto the pyrimidinone nitrogen of similar heterocyclic systems.
Advanced Spectroscopic Characterization Techniques Applied to 3,6 Dimethylimidazo 1,2 C Pyrimidin 5 6h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR Spectral Analysis
A ¹H NMR spectrum of 3,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one would be expected to show distinct signals corresponding to each unique proton environment in the molecule. Based on its structure, one would anticipate signals for the two methyl groups (at positions 3 and 6) and the protons on the heterocyclic rings. The methyl group attached to the imidazole (B134444) ring (C3-CH₃) would likely appear as a singlet in the aromatic region. The methyl group on the chiral center at position 6 (C6-CH₃) would likely appear as a doublet, coupled to the adjacent proton at C6. The chemical shifts would be influenced by the electronic environment of the fused ring system.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum would provide information on the number of unique carbon atoms and their chemical environment. For this compound, eight distinct carbon signals would be expected. This would include two signals for the methyl carbons, signals for the carbons in the imidazole and pyrimidine (B1678525) rings, and a characteristic signal for the carbonyl carbon (C5) at a downfield chemical shift, typically in the range of 160-180 ppm. Analysis of related imidazo[1,2-a]pyrimidine (B1208166) structures shows characteristic shifts for the ring carbons that aid in confirming the fused heterocyclic structure. beilstein-journals.orgbeilstein-journals.org
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In a typical electron ionization (EI) mass spectrum for this compound, the molecular ion peak (M⁺) would be expected at an m/z value of 163, corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would be able to confirm the molecular formula C₈H₉N₃O by providing a highly accurate mass measurement. The fragmentation pattern would show characteristic losses of fragments such as methyl groups or carbon monoxide, which would further support the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band around 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) group of the amide within the pyrimidinone ring. Absorptions in the 1500-1650 cm⁻¹ region would correspond to C=C and C=N stretching vibrations within the aromatic and heterocyclic rings. C-H stretching vibrations for the methyl groups and ring protons would be observed around 2900-3100 cm⁻¹.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. While the crystal structure for this compound is not publicly available, studies on related compounds have been performed. For instance, the co-crystal structure of a different imidazo[1,2-c]pyrimidin-5(6H)-one derivative has been solved in complex with cyclin-dependent kinase 2 (CDK2), revealing the binding mode within the ATP pocket. nih.govresearchgate.net Such an analysis for the title compound would confirm the planar geometry of the fused imidazole ring and the conformation of the dihydropyrimidinone ring, as well as establishing the stereochemistry at the C6 position.
Chemical Reactivity and Transformation Pathways of 3,6 Dimethylimidazo 1,2 C Pyrimidin 5 6h One
Electrophilic Aromatic Substitution Patterns
The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold is susceptible to electrophilic aromatic substitution, primarily on the electron-rich imidazole (B134444) ring. The pyrimidine (B1678525) ring, being relatively electron-deficient, is less prone to attack by electrophiles. While extensive studies on the electrophilic substitution patterns of 3,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one are not widely documented, research on related imidazo[1,2-c]pyrimidin-5(6H)-ones provides significant insights into its reactivity.
Halogenation, a key electrophilic aromatic substitution reaction, has been demonstrated on the imidazo[1,2-c]pyrimidin-5(6H)-one core. Specifically, iodination of 8-substituted imidazo[1,2-c]pyrimidine-5(6H)-ones using N-iodosuccinimide (NIS) in dimethylformamide (DMF) has been shown to proceed selectively at the C3 position of the imidazole ring. This suggests that the C3 position is a primary site for electrophilic attack.
While specific studies on nitration, sulfonation, and Friedel-Crafts reactions of this compound are limited in the available literature, the general reactivity of similar heterocyclic systems, such as imidazo[1,2-a]pyridines, indicates that the imidazole ring is the preferred site for such substitutions. In these related systems, electrophilic attack typically occurs at the C3 position due to the stabilization of the resulting intermediate. It is plausible that this compound would follow a similar pattern, with the C3 position being the most likely site for electrophilic aromatic substitution.
Regioselective Reactions and Control
Regioselectivity is a critical aspect of the chemical transformations of this compound, influencing the outcome of various reactions. The inherent electronic properties of the fused ring system, along with the reaction conditions, play a pivotal role in directing the regiochemical course of a reaction.
As mentioned in the context of electrophilic aromatic substitution, the iodination of imidazo[1,2-c]pyrimidin-5(6H)-ones demonstrates high regioselectivity for the C3 position. This selectivity can be attributed to the electronic nature of the imidazole ring, where the C3 carbon is most susceptible to electrophilic attack.
Furthermore, the synthesis of derivatives of the imidazo[1,2-c]pyrimidin-5(6H)-one core can be controlled to achieve specific regiochemical outcomes. For instance, the synthesis of 3-substituted imidazo[1,2-c]pyrimidines has been achieved regiospecifically by reacting 4-aminopyrimidines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes. nih.gov This highlights the ability to control the position of substitution during the formation of the heterocyclic system itself.
The Dimroth-type rearrangement, which will be discussed in more detail in section 4.4, also represents a regioselective process where the initial product of a reaction can isomerize to a more stable regioisomer. This rearrangement involves the opening and re-closure of the pyrimidine ring, leading to a different arrangement of atoms and substituents. The conditions under which this rearrangement occurs can be controlled to favor either the kinetic or thermodynamic product.
Palladium-Catalyzed C-C Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been successfully applied to the functionalization of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold. These reactions typically involve the coupling of a halogenated or triflated derivative of the heterocyclic core with a suitable coupling partner, such as a boronic acid (Suzuki-Miyaura coupling), an organotin compound (Stille coupling), or a terminal alkyne (Sonogashira coupling).
The Suzuki-Miyaura cross-coupling reaction has been effectively utilized for the synthesis of various derivatives of imidazo[1,2-c]pyrimidin-5(6H)-one. nih.gov For example, 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one has been successfully coupled with a range of aryl and heteroarylboronic acids to introduce diverse substituents at the C8 position. researchgate.net This demonstrates the utility of palladium catalysis in modifying the pyrimidine portion of the molecule.
While the primary focus has been on the functionalization of the pyrimidine ring, it is also conceivable to perform cross-coupling reactions on a halogenated imidazole ring. For instance, a 3-halo-3,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one could potentially undergo Suzuki-Miyaura coupling to introduce substituents at the C3 position.
The general conditions for these reactions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base, and a suitable solvent. The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and outcome of the cross-coupling reaction.
Below is an interactive data table summarizing representative examples of palladium-catalyzed cross-coupling reactions on the imidazo[1,2-c]pyrimidin-5(6H)-one core.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 8-Iodoimidazo[1,2-c]pyrimidin-5(6H)-one | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 8-Phenylimidazo[1,2-c]pyrimidin-5(6H)-one |
| 8-Iodoimidazo[1,2-c]pyrimidin-5(6H)-one | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 8-(Thiophen-2-yl)imidazo[1,2-c]pyrimidin-5(6H)-one |
| 3-Bromoimidazo[1,2-c]pyrimidin-5(6H)-one (hypothetical) | Methylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene | 3-Methylimidazo[1,2-c]pyrimidin-5(6H)-one |
Mechanisms of Heterocyclic Ring Formation and Interconversion
The formation of the this compound ring system can be achieved through several synthetic routes, with the most common approach involving the condensation of a substituted aminopyrimidine with an α-haloketone. The mechanism of this reaction typically proceeds through an initial N-alkylation of the exocyclic amino group of the pyrimidine, followed by an intramolecular cyclization to form the fused imidazole ring.
Specifically, for the synthesis of this compound, a plausible pathway would involve the reaction of 4-amino-6-methylpyrimidin-2(1H)-one with a 3-halobutan-2-one. The reaction would initiate with the nucleophilic attack of the amino group on the electrophilic carbon of the α-haloketone, leading to an intermediate which then undergoes intramolecular cyclization via the attack of the endocyclic nitrogen of the pyrimidine ring onto the carbonyl carbon. Subsequent dehydration would then yield the final this compound product.
An important transformation that the imidazo[1,2-c]pyrimidine (B1242154) ring system can undergo is the Dimroth rearrangement. This is a type of heterocyclic rearrangement where the endocyclic and exocyclic heteroatoms appear to switch places. In the context of imidazo[1,2-c]pyrimidines, this rearrangement can lead to the formation of an isomeric imidazo[1,2-a]pyrimidine (B1208166).
The mechanism of the Dimroth rearrangement typically involves the nucleophilic addition of a hydroxide (B78521) ion or another nucleophile to the C5 position of the pyrimidine ring. researchgate.net This is followed by a ring-opening of the pyrimidine ring to form an intermediate. Subsequent rotation around the C-N bond and re-cyclization then leads to the rearranged product. The propensity of the imidazo[1,2-c]pyrimidine ring to undergo this rearrangement is influenced by the substituents on the ring and the reaction conditions, such as pH. nih.gov
This rearrangement is a significant consideration in the synthesis and reactivity of imidazo[1,2-c]pyrimidine derivatives, as it can lead to the formation of unexpected isomers. Understanding the mechanism of the Dimroth rearrangement is crucial for controlling the outcome of reactions involving this heterocyclic core.
Computational Chemistry and Theoretical Investigations of 3,6 Dimethylimidazo 1,2 C Pyrimidin 5 6h One
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. DFT calculations for the imidazo[1,2-a]pyrimidine (B1208166) scaffold, a class of compounds closely related to 3,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one, have been employed to determine various molecular properties, including frontier molecular orbitals, electrostatic potential, and the nature of chemical bonds nih.govresearchgate.net. These calculations are typically performed using specific basis sets, such as B3LYP/6–31 G(d,p), to achieve a balance between accuracy and computational cost nih.gov.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity nih.gov. The HOMO acts as an electron donor, while the LUMO is the electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO nih.govnih.gov. Conversely, a small energy gap indicates that a molecule is more reactive and polarizable nih.gov. DFT calculations are used to determine the energies of these orbitals and the resulting energy gap, which helps in understanding intramolecular charge transfer and bioactivity nih.gov. While specific values for this compound are not detailed in the available literature, the general parameters derived from such analyses are described below.
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability of the molecule. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability of the molecule. |
| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. nih.gov |
| Ionization Potential | I ≈ -EHOMO | The energy required to remove an electron from the molecule. nih.gov |
| Electron Affinity | A ≈ -ELUMO | The energy released when an electron is added to the molecule. nih.gov |
| Chemical Hardness | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Chemical Softness | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other species. The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) nih.gov.
In an MEP map, different colors correspond to varying electrostatic potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack researchgate.net. Green and yellow areas denote regions of intermediate or near-zero potential. This analysis is crucial for understanding hydrogen bonding interactions and predicting sites of chemical reactivity nih.govresearchgate.net. For the broader class of imidazo[1,2-a]pyrimidines, MEP analysis helps to identify the chemically active sites responsible for their biological activity nih.govdergipark.org.tr.
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density to define chemical bonds and atomic interactions within a molecule nih.gov. By identifying bond critical points (BCPs) where electron density is concentrated between atoms, QTAIM can characterize the nature of chemical bonds, such as whether they are covalent or involve weaker non-covalent interactions nih.govresearchgate.net.
Complementary to QTAIM, the Reduced Density Gradient (RDG) analysis is used to visualize and study non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. This method provides a deeper understanding of the forces that stabilize a molecular structure nih.gov. These computational analyses have been applied to imidazo[1,2-a]pyrimidine derivatives to elucidate the nature of their intramolecular bonds and interactions, providing a comprehensive picture of their molecular topology nih.govresearchgate.net.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex mdpi.com. This method is essential in drug design for predicting the binding affinity and interaction mode of a potential drug candidate with its biological target. The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has been identified as a novel core for inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy researchgate.netnih.govnih.gov.
Molecular docking simulations of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives with CDK2 have revealed specific binding modes within the ATP pocket of the enzyme nih.govnih.gov. These studies show that the compounds can form up to two hydrogen bonds with residues in the hinge region of the kinase, which is a critical interaction for potent inhibition nih.gov.
| Target Protein | Ligand Scaffold | Key Interacting Residue | Type of Interaction | Reference |
|---|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | Imidazo[1,2-c]pyrimidin-5(6H)-one | Leu83 | Hydrogen Bond | nih.govmedvik.cz |
| (Hinge Region) | Hydrophobic Interactions | nih.gov |
While molecular docking provides a static image of the ligand-protein interaction, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the complex over time. MD simulations can reveal how the ligand and protein adjust their conformations and maintain their interactions in a more realistic, dynamic environment researchgate.net.
The stability of the protein-ligand complex is often assessed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound within the active site and that the complex is stable. Although specific MD simulation data for this compound are not available in the reviewed literature, this method is a standard approach for validating docking results and confirming the stability of predicted binding modes for potential drug candidates researchgate.netmdpi.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are pivotal in preclinical drug discovery for predicting the biological activity of chemical compounds based on their physicochemical properties. However, specific 2D and 3D-QSAR models for this compound are not prominently documented.
2D and 3D QSAR Approaches
Methodologies such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), Hologram QSAR (HQSAR), and Topomer CoMFA are powerful tools for elucidating the structural requirements for a compound's activity. These techniques correlate the 3D shape and electronic properties of molecules with their biological potency.
While the application of these methods to the broader imidazo[1,2-c]pyrimidine (B1242154) scaffold has been explored in the context of developing inhibitors for targets like cyclin-dependent kinase 2 (CDK2), specific and detailed QSAR models for this compound are not available in the reviewed literature. Such studies would typically involve a dataset of analogues with measured preclinical activity to derive a statistically significant model. The absence of such dedicated studies prevents a detailed discussion of the specific structural features of this compound that govern its activity based on these computational techniques.
A hypothetical QSAR study on a series of analogues of this compound would likely yield contour maps from CoMFA and CoMSIA, indicating regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor characteristics are favorable or unfavorable for biological activity.
Table 1: Hypothetical CoMFA and CoMSIA Statistical Parameters for a QSAR Study of this compound Analogues
| Parameter | CoMFA Model | CoMSIA Model |
| q² (cross-validated r²) | Data not available | Data not available |
| r² (non-cross-validated r²) | Data not available | Data not available |
| Standard Error of Estimate (SEE) | Data not available | Data not available |
| F-statistic | Data not available | Data not available |
| Optimal Number of Components | Data not available | Data not available |
| Steric Contribution (%) | Data not available | Data not available |
| Electrostatic Contribution (%) | Data not available | Data not available |
| Hydrophobic Contribution (%) | N/A | Data not available |
| H-bond Donor Contribution (%) | N/A | Data not available |
| H-bond Acceptor Contribution (%) | N/A | Data not available |
This table is for illustrative purposes only, as specific data for this compound was not found in public literature.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations are instrumental in understanding the conformational stability of a molecule and its dynamic behavior in a biological environment, such as its interaction with a target protein.
There is a lack of specific research in the public domain detailing MD simulations performed on this compound. Such a study would provide valuable insights into its preferred conformations, the flexibility of its ring system, and the stability of its interactions with biological targets. Key analyses in an MD simulation study would include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and analysis of hydrogen bonding patterns over the simulation trajectory.
Table 2: Potential Analyses from a Molecular Dynamics Simulation of this compound
| Analysis | Information Gained |
| RMSD of the ligand | Conformational stability of the compound over time. |
| RMSF of ligand atoms | Flexibility of different parts of the molecule. |
| Radius of Gyration | Compactness of the molecule's conformation. |
| Hydrogen Bond Analysis | Stability and dynamics of key intermolecular interactions. |
| Solvent Accessible Surface Area | Changes in the exposure of the molecule to the solvent. |
This table outlines the types of data that would be generated from an MD simulation, but specific findings for this compound are not currently available.
Mechanistic Exploration of Biological Interactions of 3,6 Dimethylimidazo 1,2 C Pyrimidin 5 6h One and Its Derivatives
Preclinical Enzyme Inhibition Studies
The imidazo[1,2-c]pyrimidin-5(6H)-one core has been identified as a versatile scaffold for the development of various enzyme inhibitors. Researchers have synthesized and evaluated numerous derivatives, revealing potent and selective inhibitory activities against several important enzyme families.
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2)
Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as a novel class of inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.netnih.govnih.gov A series of derivatives with modifications at various positions of the heterocyclic core have been synthesized and shown to exhibit micro- to submicromolar inhibition of CDK2/cyclin E activity. researchgate.netnih.gov
The structure-activity relationship (SAR) studies have indicated that the nature of the substituent at position 8 plays a crucial role in the inhibitory potency. nih.gov Generally, smaller aromatic moieties, such as naphthyl or methoxyphenyl groups, result in single-digit micromolar IC50 values. nih.gov Conversely, the introduction of larger substituents, like substituted biphenyls, tends to decrease the inhibitory activity. nih.gov
The binding mode of these inhibitors has been elucidated through co-crystal structures, revealing that they occupy the ATP-binding pocket of CDK2. nih.gov A key interaction involves the formation of a hydrogen bond with the hinge region residue Leu83. nih.gov One of the most potent compounds in a studied series demonstrated high selectivity for CDK2 and exhibited low cytotoxicity against leukemia cell lines. nih.gov
| Compound | Substitution | CDK2 IC50 (µM) |
|---|---|---|
| Derivative 1 | 8-(naphthalen-1-yl) | 1.2 |
| Derivative 2 | 8-(4-methoxyphenyl) | 2.5 |
| Derivative 3 | 8-(biphenyl-4-yl) | >10 |
Syk Family Kinase Inhibition (e.g., Syk, ZAP-70)
Derivatives of the imidazo[1,2-c]pyrimidine (B1242154) scaffold have been investigated as potent inhibitors of the Spleen tyrosine kinase (Syk) family, which includes Syk and the zeta-associated protein of 70 kDa (ZAP-70). nih.gov These non-receptor tyrosine kinases are crucial in the signaling pathways of B-cells and T-cells, making them attractive targets for autoimmune and allergic disorders. nih.gov
In one study, a series of imidazo[1,2-c]pyrimidine derivatives were synthesized and found to potently inhibit Syk family kinases. nih.gov Notably, one of the lead compounds from this series demonstrated strong in vitro inhibitory activity against both Syk and ZAP-70. nih.gov
| Compound | Syk IC50 (nM) | ZAP-70 IC50 (nM) |
|---|---|---|
| Compound 9f | 18 | 6.6 |
Cyclooxygenase (COX) Inhibition (e.g., COX-2)
Monoamine Oxidase (MAO) Inhibition
A comprehensive search of the scientific literature did not yield specific studies on the inhibition of monoamine oxidase (MAO) by 3,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one or its direct derivatives. While pyrimidine-containing fused ring systems have been explored as MAO inhibitors, dedicated research on the imidazo[1,2-c]pyrimidine scaffold for this particular target appears to be limited.
Topoisomerase Inhibition
There is currently a lack of specific research in the available scientific literature investigating the topoisomerase inhibitory activity of this compound and its derivatives.
CYP51 Enzyme Interactions
Studies on the interaction of imidazo[1,2-c]pyrimidine derivatives with the CYP51 enzyme (lanosterol 14α-demethylase) are not extensively documented in the reviewed literature. However, research on the closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold has shown that these compounds can be investigated as potential inhibitors of CYP51, an essential enzyme in fungal ergosterol (B1671047) biosynthesis. nih.govresearchgate.net Molecular docking studies of 3-acyl imidazo[1,2-a]pyrimidines have explored their binding modes within the active site of Candida CYP51, suggesting that this class of compounds has the potential for antifungal activity through this mechanism. nih.govresearchgate.net Direct experimental data on the interaction of this compound with CYP51 is not currently available.
Receptor Binding and Modulation Studies (e.g., GABAᴀ receptor subtypes)
While direct binding studies of this compound on GABAᴀ (gamma-aminobutyric acid type A) receptors are not extensively detailed in the available literature, the broader class of imidazopyrimidines has been thoroughly investigated as ligands for the benzodiazepine (B76468) binding site on these receptors. nih.govresearchgate.netresearchgate.net The structurally related imidazo[1,2-a]pyrimidines are known to be positive allosteric modulators of GABAᴀ receptors. nih.govresearchgate.netnih.gov
Research into these related scaffolds has demonstrated functional selectivity for different α-subunits of the GABAᴀ receptor. nih.gov Specifically, certain imidazo[1,2-a]pyrimidine derivatives have been developed as agonists with selectivity for the α2 and α3 subtypes, which are implicated in anxiety. nih.gov These compounds have shown anxiolytic effects in animal models with minimal sedative properties, a desirable profile attributed to the avoidance of strong agonism at the α1 subunit. nih.govnih.gov This body of research suggests that the imidazo[1,2-c]pyrimidine core, while distinct, may possess the potential for similar interactions, though specific studies on this compound are required to confirm this.
Interactions with Viral Proteins (e.g., hACE2, SARS-CoV-2 spike protein)
The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has been explored for its potential in antiviral applications through interactions with viral proteins. Although direct experimental data on the interaction of this compound with human Angiotensin-Converting Enzyme 2 (hACE2) or the SARS-CoV-2 spike protein is limited, studies on derivatives of the core structure provide mechanistic insights.
A study on imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives demonstrated notable inactivating activity against the Pepper Mild Mottle Virus (PMMoV). nih.govacs.org The mechanism of this activity was linked to direct interaction with the PMMoV coat protein (CP). nih.govacs.org Transmission electron microscopy revealed that the lead compound could induce severe fracture of the virions. nih.gov Further molecular docking and microscale thermophoresis experiments indicated that the compound binds to the viral coat protein, and identified amino acids at positions 62 and 144 as potential key sites for this interaction. nih.gov
Additionally, computational studies have explored the potential of the related imidazo[1,2-a]pyrimidine scaffold as a dual inhibitor of hACE2 and the SARS-CoV-2 spike protein, suggesting these compounds could block viral cell entry. nih.gov The broad antiviral properties of imidazopyrimidines against other viruses, such as HIV, further underscore the potential of this chemical class to interfere with viral protein functions. nih.gov
Cellular Pathway Modulation in In Vitro Systems
Derivatives of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold have been shown to modulate fundamental cellular pathways, particularly those involved in cell proliferation and survival. The primary mechanism identified is the inhibition of key enzymes that regulate the cell cycle, leading to cytotoxic effects in cancer cells.
The anti-proliferative effects of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives are evident through their cytotoxic activity against a variety of cancer cell lines. Studies have reported that these compounds show activity against leukaemia, lung cancer, and colon cancer cell lines. researchgate.net For instance, certain 8-substituted imidazo[1,2-c]pyrimidin-5(6H)-ones demonstrated moderate to good cytotoxic activity against CCRF-CEM leukaemia cells and HCT-116 colon cancer cells. researchgate.net The inhibition of cellular proliferation, driven by cell cycle arrest, inherently curtails the high metabolic activity characteristic of cancer cells. Furthermore, it has been noted that specific derivatives are capable of disrupting energy metabolic pathways, which directly contributes to tumour cell death. researchgate.net
A significant body of research has identified the imidazo[1,2-c]pyrimidin-5(6H)-one structure as a novel scaffold for the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2. researchgate.netnih.govnih.gov CDKs are crucial enzymes that control the progression of the cell cycle, and their inhibition is a validated strategy in cancer therapy.
A series of 26 compounds with aromatic groups at position 8 of the scaffold were shown to inhibit CDK2, with smaller substituents generally leading to IC₅₀ values in the single-digit micromolar range. nih.gov Further synthetic modifications at various positions of the pyrimidine (B1678525) ring yielded derivatives with micro- to submicromolar inhibition of CDK2/cyclin E activity. nih.gov Co-crystal structure analysis of a potent derivative in complex with CDK2 revealed its binding mode within the ATP pocket, forming a key hydrogen bond interaction with the hinge region residue Leu83. nih.gov This direct inhibition of CDK2 perturbs the cell cycle, leading to an anti-proliferative effect. nih.govwaocp.org This mechanism is consistent with the low cytotoxicity observed in some leukaemia cell lines, which aligns with high selectivity for CDK2. nih.gov
| Compound | Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Derivative 1 | 8-(4-methoxyphenyl) | 4.5 | nih.gov |
| Derivative 2 | 8-(naphthalen-2-yl) | 3.5 | nih.gov |
| Derivative 3b | 8-(thiophen-3-yl) | 0.89 | nih.gov |
| Derivative 3h | 8-(4-(methylsulfonyl)phenyl) | 0.54 | nih.gov |
Preclinical In Vivo Pharmacological Profiling (limited to mechanistic animal studies, no human data)
While in vivo mechanistic studies specifically for this compound are not widely available, research on closely related imidazopyrimidine and imidazopyridine structures provides insight into their potential pharmacological profiles in animal models. These studies connect the in vitro mechanisms of action to in vivo physiological effects.
For example, imidazo[1,2-a]pyrimidine derivatives that act as selective agonists at the α2/α3 subunits of the GABAᴀ receptor have been evaluated in rodent models of anxiety. nih.gov These compounds demonstrated anxiolytic activity in both conditioned and unconditioned tests, consistent with their targeted receptor modulation mechanism, with the added benefit of minimal sedation at full receptor occupancy. nih.gov
In a different mechanistic context, imidazo[1,2-a]pyridine (B132010) derivatives designed as inhibitors of cyclooxygenase-2 (COX-2) were assessed for analgesic activity in vivo. rjpbr.com The most potent COX-2 inhibitors showed significant analgesic effects in a chemically-induced writhing test in mice, providing in vivo validation of their enzymatic inhibition mechanism. rjpbr.com These examples from structurally related compounds highlight how the mechanistic actions of the broader imidazopyrimidine class, identified in vitro, translate to specific pharmacological effects in preclinical animal models.
Structure Activity Relationship Sar Studies for 3,6 Dimethylimidazo 1,2 C Pyrimidin 5 6h One and Analogs
Influence of Substituent Position and Nature on Biological Activity
The biological activity of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Modifications have been explored at positions 2, 3, 6, and 8, revealing critical insights for designing compounds with enhanced potency and selectivity. nih.gov
For inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy, substitution at the 8-position is particularly significant. researchgate.netnih.gov Studies have shown that introducing small aromatic moieties, such as naphthyl or methoxyphenyl groups, at this position generally results in compounds with single-digit micromolar inhibitory concentrations (IC50). researchgate.netnih.gov Conversely, larger substituents, like substituted biphenyls, tend to decrease the inhibitory activity. researchgate.netnih.gov This suggests that the size of the substituent at position 8 is a critical determinant for effective binding to the CDK2 active site.
In the context of cytotoxic activity against various cancer cell lines, aryl and heteroaryl substitutions have proven effective. For instance, certain 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one derivatives, when subjected to Suzuki cross-coupling with specific aryl groups, have demonstrated promising biological activity and a good therapeutic index. researchgate.net Two aryl-substituted derivatives, in particular, showed significant cytotoxic action across five different cancer cell lines. nih.gov
The influence of substituents is also evident in the antiviral activity of this class of compounds. In the development of agents against pepper mild mottle virus (PMMoV), imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives incorporating a sulfonamide scaffold have been synthesized. nih.gov A three-dimensional quantitative structure-activity relationship (3D-QSAR) model guided the design of these compounds, leading to the identification of a derivative with an EC50 of 11.4 µg/mL, significantly more potent than the reference compound ningnanmycin. nih.gov Similarly, for the related imidazo[1,2-a]pyridine (B132010) scaffold, the nature of the substituent at the C-2 position was found to strongly influence the activity against human cytomegalovirus (HCMV). nih.gov
Furthermore, investigations into imidazo[1,2-c]pyrimidine (B1242154) derivatives as inhibitors of Syk family kinases, which are involved in allergic and autoimmune diseases, have also highlighted the importance of specific substitutions for achieving potent in vitro and in vivo activity. nih.gov
Table 1: Effect of Substituents on CDK2 Inhibition
| Position of Substitution | Nature of Substituent | Effect on CDK2 Activity | Reference |
|---|---|---|---|
| 8 | Small Aromatic (e.g., Naphtyl, Methoxyphenyl) | Increased Potency (Single-digit µM IC50) | researchgate.net, nih.gov |
| 8 | Large Aromatic (e.g., Substituted Biphenyls) | Decreased Potency | researchgate.net, nih.gov |
| 2, 3, 6 | Various Modifications | Modulated Activity (micro- to submicromolar) | nih.gov |
Stereochemical Aspects of Biological Interaction
Stereochemistry plays a crucial role in the biological activity of imidazo[1,2-c]pyrimidin-5(6H)-one analogs, particularly in nucleoside derivatives and compounds with chiral centers. The specific three-dimensional arrangement of atoms can significantly impact how a molecule interacts with its biological target.
In a study of novel imidazo[1,2-c]pyrimidin-5(6H)-one dideoxynucleoside analogues designed as anti-hepatitis B virus (HBV) agents, the stereochemistry of the sugar-like ring was a key factor. researchgate.net Among several potent compounds, one derivative possessing a trans relative stereochemistry demonstrated good potency and selectivity against HBV. researchgate.net This highlights that the spatial orientation of the nucleobase mimic relative to the rest of the molecule is critical for its antiviral effect.
Similarly, in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors based on the related imidazo[1,2-a]pyrimidin-5(1H)-one scaffold, chiral separation revealed that the R enantiomer of a lead compound was more potent. nih.gov This enantioselectivity underscores the importance of a specific stereochemical configuration for optimal interaction with the kinase's binding site. The precise fit of the more active enantiomer within the target protein dictates the compound's inhibitory power.
Computational Insights into SAR (e.g., Quantum Mechanical Scoring)
Computational methods are integral to understanding the SAR of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives, providing insights that guide the rational design of more potent and selective molecules. Techniques such as molecular docking, quantum mechanical scoring, and 3D-QSAR modeling have been successfully applied to this chemical class. nih.govnih.gov
For CDK2 inhibitors, molecular docking simulations using programs like Glide have been used to predict the binding modes of various analogs within the enzyme's active site. nih.gov These studies revealed that the inhibitors could adopt different orientations, with the 8-substituents placed in various pockets of the binding site. nih.gov To further refine these predictions and identify the most probable and favorable binding modes, semiempirical quantum mechanics-based scoring was employed. researchgate.netnih.gov This approach helps to prioritize compounds for synthesis and further optimization by providing a more accurate estimation of the binding affinity. nih.gov
In the context of antiviral drug design, 3D-QSAR models have been instrumental. nih.gov For imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives targeting the pepper mild mottle virus, a 3D-QSAR model was constructed to correlate the structural features of the compounds with their biological activity. This model successfully guided the design of a highly active compound. nih.gov Subsequent molecular docking studies suggested that this compound binds to the viral coat protein (CP), and further molecular biology experiments confirmed that specific amino acid residues might be key sites of interaction. nih.gov Computational studies on the related imidazo[1,2-a]pyrimidine (B1208166) scaffold have also been used to predict binding affinities to viral proteins, such as those from SARS-CoV-2, suggesting these compounds could act as effective entry inhibitors. nih.gov
Identification of Key Pharmacophoric Features
The collective SAR and computational studies have helped to define the key pharmacophoric features of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold for various biological targets. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity.
For CDK2 inhibition, several key features have been identified:
Hydrogen Bonding: The imidazo[1,2-c]pyrimidin-5(6H)-one core acts as a scaffold that can form up to two hydrogen bonds with the hinge region of the CDK2 active site, specifically with the backbone of residue Leu83. nih.govnih.gov This interaction is a hallmark of many ATP-competitive kinase inhibitors and is crucial for anchoring the molecule in the binding pocket. nih.govresearchgate.net
Core Structure: The fused heterocyclic system itself is a critical feature, mimicking the natural purine (B94841) ring system of ATP and providing the rigid framework needed to position the key interacting groups correctly. nih.gov
For antiviral activity against PMMoV, the pharmacophoric model includes:
Nucleoside Moiety: The presence of a nucleoside-like structure is important for recognition and interaction. nih.gov
Sulfonamide Scaffold: The incorporation of a sulfonamide group was a key design element that led to enhanced activity. nih.gov
Specific Interactions: The ability to interact with key amino acid residues (positions 62 and 144) of the viral coat protein is a defining feature of the most potent compounds in this series. nih.gov
These identified pharmacophoric features serve as a blueprint for the future design and development of novel therapeutic agents based on the 3,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one scaffold.
Future Research Directions and Potential Applications in Chemical Biology
Development of Novel Synthetic Methodologies for Diversification
While general synthetic routes for the imidazo[1,2-c]pyrimidine (B1242154) scaffold are established, future research should focus on developing novel, efficient, and regioselective methods for the synthesis and diversification of 3,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one. The existing methyl groups can serve as strategic points for further functionalization or as handles for the introduction of diverse chemical moieties. Advanced synthetic strategies could include:
Late-Stage Functionalization: Developing C-H activation or other late-stage functionalization techniques to introduce new substituents onto the core structure. This would allow for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Combinatorial Chemistry Approaches: Utilizing solid-phase or solution-phase combinatorial synthesis to create a diverse library of derivatives based on the 3,6-dimethyl scaffold.
Flow Chemistry: Employing continuous flow reactors for a more controlled, scalable, and potentially safer synthesis of the target compound and its derivatives.
These methodologies would not only streamline the synthesis process but also provide access to a wider range of chemical diversity for biological screening.
Exploration of New Biological Targets and Mechanisms of Action
The primary biological target identified for the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold is CDK2, a key regulator of the cell cycle. bldpharm.comchemscene.com Future research on this compound should initially focus on confirming its activity against CDK2 and then expand to explore other potential biological targets. This exploration could involve:
Kinase Profiling: Screening the compound against a broad panel of kinases to identify other potential targets and to assess its selectivity. High selectivity is a crucial attribute for minimizing off-target effects.
Phenotypic Screening: Utilizing high-content screening in various cell lines (e.g., cancer, neuronal, immune cells) to identify novel cellular phenotypes induced by the compound. This approach can uncover unexpected therapeutic applications.
Mechanism of Action Studies: Once a biological effect is observed, detailed mechanistic studies, including target deconvolution for phenotypic screening hits, will be essential to understand how the compound exerts its effects at a molecular level.
The potential for this compound to exhibit novel mechanisms of action beyond CDK2 inhibition remains an exciting area for future investigation.
Design and Synthesis of Molecular Probes and Research Tools
The structural features of this compound make it a suitable candidate for derivatization into molecular probes. These tools are invaluable for studying biological processes and for target validation. Future efforts in this area could include:
Fluorescent Probes: Attaching a fluorophore to the scaffold to visualize its subcellular localization and interaction with biological targets.
Affinity-Based Probes: Incorporating a reactive group or a photo-crosslinker to covalently label its protein targets, facilitating their identification through proteomics.
Biotinylated Probes: Synthesizing biotin-tagged versions of the compound for use in pull-down assays to isolate and identify binding partners.
The development of such probes would significantly contribute to our understanding of the compound's biological functions and could aid in the discovery of new therapeutic targets.
Advanced Computational Design for Rational Drug Discovery (Preclinical Focus)
Computational chemistry and molecular modeling are powerful tools in modern drug discovery. For this compound, a preclinical computational design strategy would be highly beneficial. This would involve:
Molecular Docking and Dynamics Simulations: Building upon the known interactions of the parent scaffold with CDK2, computational models can predict the binding mode and affinity of the 3,6-dimethyl derivative. bldpharm.com These simulations can guide the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Studies: Once a library of analogs is synthesized and tested, QSAR models can be developed to correlate the chemical structures with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.
In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives at an early stage, helping to prioritize candidates with favorable drug-like properties.
A synergistic approach combining computational design with synthetic chemistry and biological testing will be crucial for the efficient preclinical development of novel drug candidates based on the this compound scaffold.
Q & A
Q. What are the established synthetic routes for 3,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one?
The compound is typically synthesized via cyclization of 4(6)-aminopyrimidine derivatives with α-halocarbonyl compounds. For example, bromoacetaldehyde diethyl acetal reacts with 4-amino-6-chloro-2-pyrimidinol in aqueous media under reflux to yield imidazo[1,2-c]pyrimidin-5-one derivatives. Catalytic dehalogenation with palladium on carbon removes chloro substituents, as demonstrated in the synthesis of related analogs . Alternative approaches include Suzuki-Miyaura cross-coupling for functionalization, enabling the introduction of aryl or heteroaryl groups at specific positions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹³C NMR : To confirm ring structure and substituent positions (e.g., singlet at δ 6.46 for C2H and doublets for C2H/C3H in imidazo[1,2-c]pyrimidin-5-one derivatives) .
- HRMS (ESI) : For molecular weight validation and fragmentation pattern analysis (e.g., [M+H]⁺ peaks matching calculated values) .
- X-ray crystallography : To resolve ambiguities in regioselectivity or stereochemistry, particularly for derivatives undergoing rearrangements like the Dimroth reaction .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized for functionalizing this compound?
The reaction requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl/heteroarylboronic acids. Key parameters include:
- Solvent selection : Dioxane/water mixtures improve solubility and reaction efficiency.
- Temperature : 80–100°C for 12–24 hours ensures complete conversion.
- Purification : Silica gel chromatography (e.g., Hep:EtOAc gradients) isolates products in 61–90% yields. This method has been used to introduce pharmacophores for cytotoxic activity studies .
Q. What strategies mitigate low yields or regioselectivity issues during synthesis?
- Precursor modification : Using electron-withdrawing groups (e.g., chloro) on pyrimidine precursors enhances reactivity in cyclization steps .
- Catalyst optimization : Silver benzoate additives in copper-catalyzed C–N coupling improve heterocycle coupling efficiency .
- Reaction monitoring : TLC or HPLC tracks intermediate formation to adjust conditions dynamically .
Q. How can contradictions in reported biological activities be resolved?
- Standardized assays : Use consistent cell lines (e.g., resistant tumor variants and normal fibroblasts) to evaluate cytotoxicity, reducing variability .
- Structural validation : Confirm compound identity via X-ray diffraction or 2D NMR (e.g., NOESY) to rule out isomer formation or rearrangements .
- Meta-analysis : Compare datasets across studies using tools like PHENIX or REFMAC to identify outliers or methodological discrepancies .
Q. What role do computational methods play in studying its interactions with biological targets?
- Docking simulations : Predict binding affinities to kinases or DNA using software like AutoDock.
- Dynamic studies : Molecular dynamics (MD) simulations analyze conformational stability in solution, particularly for non-natural nucleobase analogs .
- Electrostatic mapping : Identify key interaction sites (e.g., hydrogen bonds with serine/threonine kinases) using quantum mechanical calculations .
Q. How do structural modifications (e.g., thione derivatives) impact bioactivity?
- Thione introduction : Reacting with carbon disulfide in pyridine forms 5-thione derivatives, altering electronic properties and enhancing DNA intercalation potential .
- Halogen substitution : Iodo or bromo groups at position 8 enable further cross-coupling, as shown in cytotoxic derivatives with IC₅₀ values <10 µM .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for cyclization to avoid side reactions .
- Biological Testing : Include positive controls (e.g., cisplatin) and normalize viability assays to account for solvent toxicity .
- Data Reproducibility : Archive raw NMR/MS spectra in repositories like PubChem to facilitate cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
